2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide
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Overview
Description
2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide is a heterocyclic compound that contains a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters, followed by cyclization to form the pyridazine ring . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine carboxylic acids, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of pyridazine derivatives .
Scientific Research Applications
2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with a similar ring structure but without the keto and carboxamide groups.
Pyridazinone: Contains a keto group at the 3-position but lacks the carboxamide group.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3, differing in ring structure and properties.
Uniqueness
2-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the keto and carboxamide groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H7N3O2 |
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Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-methyl-3-oxopyridazine-4-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-9-6(11)4(5(7)10)2-3-8-9/h2-3H,1H3,(H2,7,10) |
InChI Key |
VCLPGWCKIFZKTE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC=N1)C(=O)N |
Origin of Product |
United States |
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